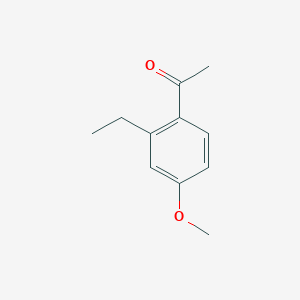
1-(2-Ethyl-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C11H14O2. This compound is known for its unique structural features, which include an ethanone group attached to a phenyl ring substituted with ethyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium, room temperature to reflux.
Reduction: NaBH4, LiAlH4, solvents like ethanol or ether, room temperature to reflux.
Substitution: Nucleophiles like halides, amines, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2-Ethyl-4-methoxyphenyl)ethan-1-one finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological outcomes.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Known for its hydroxyl group, which imparts different reactivity and biological properties.
1-(4-Methyl-2-thienyl)ethan-1-one: Contains a thienyl ring, leading to distinct chemical behavior and applications.
Uniqueness: 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and methoxy groups on the phenyl ring provides a balance of hydrophobic and electron-donating properties, making it versatile for various chemical transformations and research applications.
Properties
CAS No. |
41068-29-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-ethyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-10(13-3)5-6-11(9)8(2)12/h5-7H,4H2,1-3H3 |
InChI Key |
FTSWYMYIWOINGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















